molecular formula C13H17BF3NO2 B1400419 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline CAS No. 1058062-64-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline

Cat. No. B1400419
M. Wt: 287.09 g/mol
InChI Key: GFSAGCJSHFVPJZ-UHFFFAOYSA-N
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Description

“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C12H18BNO2 . It is also known as “2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” or "4-Aminophenylboronic Acid Pinacol Ester" .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 255.55 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass is 255.1197367 g/mol . The compound is also air sensitive .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies : This compound and its derivatives are synthesized and characterized using various spectroscopic methods. X-ray diffraction and density functional theory (DFT) calculations are used to confirm and analyze their molecular structures (Wu et al., 2021).

  • Vibrational Properties Analysis : Detailed vibrational properties of these compounds are studied. This includes using spectroscopic data for comparative analysis and understanding molecular electrostatic potential, as well as frontier molecular orbitals (Liao et al., 2022).

Applications in Electrochemistry

  • Use in Fluoride Shuttle Batteries : Certain derivatives of this compound are examined as electrolyte additives in fluoride shuttle batteries (FSBs). Their structural differences impact the electrochemical compatibility and performance of these batteries (Kucuk & Abe, 2020).

Fluorescence and Sensing Applications

  • Development of Fluorescence Probes : Derivatives of this compound are synthesized for use as boronate ester fluorescence probes. These probes exhibit varied fluorescence responses to hydrogen peroxide, which is crucial for detecting certain types of explosives and biochemical processes (Lampard et al., 2018).

  • Efficient Deboration Reaction for Sensing : A derivative is used in developing an organic thin-film fluorescence probe for detecting hydrogen peroxide vapor. This application is particularly significant in explosive detection (Fu et al., 2016).

Polymer Chemistry and Material Science

  • Creation of Photoluminescent Polymers : It serves as a building block in the synthesis of well-defined polyfluorene derivatives. These polymers exhibit promising photophysical and electrical properties for use in blue-light-emitting devices (Ranger et al., 1997).

  • Electrochromic Polymer Development : The compound is used in synthesizing electrochromic polymers, which are applied in various electrochromic devices. These polymers can be spray-coated, making them suitable for diverse applications (Beaupré et al., 2006).

  • Incorporation in Quantum Dot Hybrids : Used in Suzuki-Miyaura polycondensation for creating hybrid nanoparticles of polyfluorene and quantum dots. These hybrids show enhanced photostability and efficient energy transfer, important for photoluminescence applications (Negele et al., 2012).

  • Creation of Emission-Tuned Nanoparticles : Employed in synthesizing heterodifunctional polyfluorenes, which form nanoparticles with high fluorescence brightness. This has potential applications in bioimaging and sensing (Fischer et al., 2013).

  • Synthesis of Electron Transport Materials : A key intermediate in the synthesis of electron transport materials for applications in material science, particularly in the field of electronics (Xiangdong et al., 2017).

  • Role in HGF-mimetic Agent Synthesis : The compound is utilized in synthesizing boron-containing derivatives with potential as HGF-mimetic agents, indicating its significance in medicinal chemistry (Das et al., 2011).

Safety And Hazards

This compound is considered to be hazardous. It can cause skin irritation and serious eye irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(15,16)17)5-6-10(9)18/h5-7H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSAGCJSHFVPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline

Citations

For This Compound
4
Citations
S Soto, E Vaz, C Dell'Aversana, R Álvarez… - Organic & …, 2012 - pubs.rsc.org
A series of 7,12-dihydroindolo[3,2-d][1]benzazepine-6(5H)-ones (paullones) substituted at C9/C10 (Br) and C2 (Me, CF3, CO2Me) have been synthesized by a one-pot Suzuki–Miyaura …
Number of citations: 62 pubs.rsc.org
HD Thaker, F Sgolastra, D Clements… - Journal of medicinal …, 2011 - ACS Publications
In this report, we describe the synthesis of a new series of small amphiphilic aromatic compounds that mimic the essential properties of cationic antimicrobial peptides using Suzuki−…
Number of citations: 58 pubs.acs.org
OA Castillo Scheren - 2020 - scholarworks.utrgv.edu
Food chemistry is a new field in the world and is currently still expanding into the types of market in which it can be tapped into. There are about 1.3 billion tons of food waste produced …
Number of citations: 0 scholarworks.utrgv.edu
OAC Scheren - 2020 - search.proquest.com
Food chemistry is a new field in the world and is currently still expanding into the types of market in which it can be tapped into. There are about 1.3 billion tons of food waste produced …
Number of citations: 0 search.proquest.com

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